molecular formula C15H13ClN2O3 B2822248 4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide CAS No. 478040-23-2

4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide

Cat. No. B2822248
CAS RN: 478040-23-2
M. Wt: 304.73
InChI Key: GPJAPBYSJRURGM-UHFFFAOYSA-N
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Description

“4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide” is a chemical compound with the CAS Number 478040-23-2 . It has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.44±0.1 g/cm3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 . The predicted density is 1.44±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Material Properties

A study by Hsiao et al. (2000) focused on the synthesis of ortho-linked polyamides with inherent viscosities and thermal stability, highlighting the compound's relevance in creating new polymeric materials with high glass transition temperatures and stability in air or nitrogen. These materials are noncrystalline, soluble in polar solvents, and can form transparent, flexible films, suggesting potential applications in materials science and engineering (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Crystal Structure Analysis

Bülbül et al. (2015) conducted a comprehensive study on the crystal structure, spectroscopy, SEM analysis, and computational studies of a compound similar to the one of interest. This research provides insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).

Antimicrobial Activity

Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives, showcasing the potential of structurally related compounds in developing new antimicrobial agents. This study emphasizes the importance of structural modifications to enhance biological activity, suggesting that derivatives of the chemical compound may have applications in pharmaceutical research (Naganagowda & Petsom, 2011).

Molecular Assembly and Ferroelectric Response

Research by Shishido et al. (2014) on benzenecarboxamides bearing multiple chains examined their molecular assemblies, phase transition behavior, and dielectric responses. This study indicates that compounds with similar molecular structures could be used to create materials with unique electronic properties, potentially applicable in electronic devices and sensors (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).

Aggregation Enhanced Emission

Srivastava et al. (2017) investigated compounds with aggregation-enhanced emission (AEE) properties, demonstrating how structural features affect luminescence in both solid and solution states. Such findings are pertinent for developing new optical materials, including sensors and imaging agents, where derivatives of the chemical compound could play a role (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).

properties

IUPAC Name

4-chloro-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJAPBYSJRURGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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